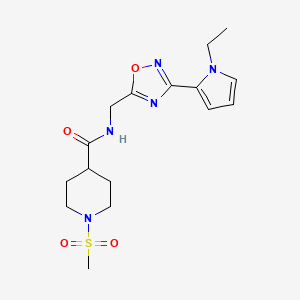

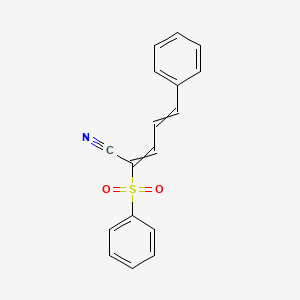

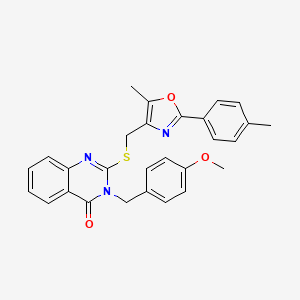

![molecular formula C12H12FN5OS B2504712 2-((7-(4-氟苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑-3-基)硫代)乙酰胺 CAS No. 921557-76-8](/img/structure/B2504712.png)

2-((7-(4-氟苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑-3-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

Triazole compounds are synthesized via various methods . One common method is the “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

The chemical reactions involving triazole compounds are diverse. For instance, when the reaction was carried out between trifluoroacetimidoyl chloride and formhydrazide under standard conditions, no desired product was detected . This showed that hydrazine hydrate might initially couple with the compound to form trifluoroacetimidohydrazide and formhydrazide not acted as the reaction intermediate .科学研究应用

Anticancer Properties

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Their unique structure allows for specific interactions with cancer cell receptors. Research studies have highlighted their cytotoxic effects and potential selectivity against cancer cell lines . Further investigations into their mechanism of action and optimization for specific cancer types could lead to novel therapies.

Antimicrobial and Antifungal Activities

These compounds exhibit potent antimicrobial and antifungal properties. They have been evaluated against various pathogens, including bacteria and fungi. Their ability to disrupt microbial growth makes them valuable candidates for drug development in infectious disease treatment .

Antiviral Effects

Triazolothiadiazines have demonstrated antiviral activity against certain viruses. Researchers have explored their potential as inhibitors of viral replication, making them relevant in the fight against viral infections .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of these compounds are noteworthy. They may modulate inflammatory pathways and provide pain relief. Investigating their specific targets and mechanisms could lead to improved pain management strategies .

Antioxidant Potential

Triazolothiadiazines exhibit antioxidant properties, which are crucial for combating oxidative stress-related diseases. Their ability to scavenge free radicals and protect cells from damage warrants further exploration .

Enzyme Inhibition

These compounds act as enzyme inhibitors, affecting various enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. Understanding their interactions with specific enzymes can guide drug design and development .

Potential as Antitubercular Agents

Triazolothiadiazines have also been investigated for their antitubercular activity. Their unique scaffold may offer new avenues for developing effective treatments against tuberculosis .

作用机制

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They exhibit inhibitory potential through direct binding with the active site residues of enzymes . For example, some triazole analogs have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

未来方向

Triazole compounds have a broad range of applications in biomedicinal, biochemical, and material sciences . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Recent literature studies demonstrated that 1H-1,2,3-triazole ring-containing heterocycles were showing superior carbonic anhydrase inhibitors . Therefore, the future directions in the research of triazole compounds could focus on the synthesis of new derivatives and the exploration of their potential applications in various fields .

属性

IUPAC Name |

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5OS/c13-8-1-3-9(4-2-8)17-5-6-18-11(17)15-16-12(18)20-7-10(14)19/h1-4H,5-7H2,(H2,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWKFPCTKACYSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SCC(=O)N)N1C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

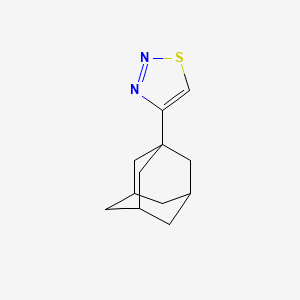

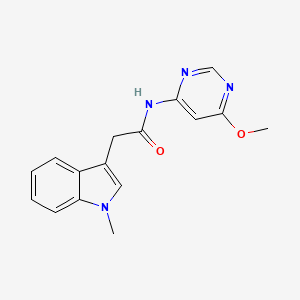

![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)

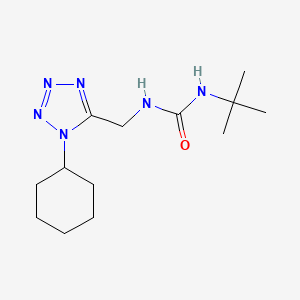

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)